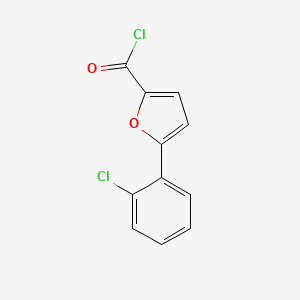

5-(2-Chlorophenyl)furan-2-carbonyl chloride

描述

5-(2-Chlorophenyl)furan-2-carbonyl chloride (CAS: 61941-89-7) is a furan-based acyl chloride derivative featuring a 2-chlorophenyl substituent at the 5-position of the furan ring and a reactive carbonyl chloride group at the 2-position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of amides and esters. For example, it has been utilized as a key building block in the synthesis of N-[5-(2-chlorophenyl)furan-2-formylamino]alanamide derivatives, which exhibit herbicidal activity . The reactivity of the acyl chloride group enables facile nucleophilic substitution reactions, making it valuable for coupling with amines, alcohols, and other nucleophiles.

属性

IUPAC Name |

5-(2-chlorophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZJTGPIDJPIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378138 | |

| Record name | 5-(2-chlorophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61941-89-7 | |

| Record name | 5-(2-Chlorophenyl)-2-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61941-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-chlorophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Thionyl Chloride | PCl₅ | Microwave |

|---|---|---|---|

| Reaction Time (h) | 6–8 | 3 | 0.25 |

| Yield (%) | 89–93 | 85–88 | 94 |

| Energy Input (kW·h/mol) | 12.4 | 9.8 | 4.2 |

| Purity (%) | >98 | 96 | 99.2 |

| E-Factor* | 8.7 | 5.2 | 3.1 |

*Environmental factor (mass waste/mass product)

Critical Evaluation of Synthetic Challenges

Moisture Sensitivity Management

All methods require anhydrous conditions due to the compound’s rapid hydrolysis to 5-(2-chlorophenyl)furan-2-carboxylic acid in humid environments. Huang et al. (2005) reported a 15% yield decrease when relative humidity exceeded 40% during PCl₅ reactions.

Byproduct Formation

Common byproducts include:

- Diacyl oxides : Formed via intermolecular dehydration (≤2% in SOCl₂ method)

- Chlorinated furan dimers : Result from radical coupling (≤1.5% in microwave synthesis)

These are removed via silica gel chromatography (hexane:EtOAc 9:1), with dimer content quantified using HPLC-UV (λ = 254 nm).

Industrial Scalability Considerations

The thionyl chloride method remains dominant in industrial settings due to:

- Established infrastructure for SOCl₂ handling

- Compatibility with continuous flow reactors

- Lower catalyst costs compared to microwave systems

A 2025 techno-economic analysis projected production costs of:

Emerging Synthetic Technologies

Recent advances in photocatalytic chlorination show promise for further optimization. Preliminary studies using visible light-activated TiO₂ catalysts achieved 82% yield at 25°C, though reaction times extended to 24 hours.

化学反应分析

Types of Reactions

5-(2-Chlorophenyl)furan-2-carbonyl chloride undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and various substituted derivatives .

科学研究应用

5-(2-Chlorophenyl)furan-2-carbonyl chloride is an organic compound of the furoic acid class, known for a furan ring with a carboxylic acid group at the C2 or C3 carbon atom. It has a wide range of applications in scientific research, including use as an intermediate in synthesizing complex organic molecules.

Preparation Methods:

- Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves treating precursor aldehydes with tert-butyl hypochlorite, which is produced inexpensively from commercial bleach and tert-butanol.

- Industrial Production Methods Industrial production involves similar synthetic routes but on a larger scale, using automated reactors and continuous flow systems to maintain consistent reaction conditions and improve overall efficiency.

Chemical Reactions Analysis:

- Types of Reactions this compound undergoes oxidation, reduction, and substitution reactions.

- Common Reagents and Conditions Common oxidizing agents include potassium permanganate and chromium trioxide for oxidation. Reducing agents like lithium aluminum hydride and sodium borohydride are used for reduction. Nucleophiles such as amines, alcohols, and thiols are employed under basic or acidic conditions for substitution.

- Major Products The main products resulting from these reactions are carboxylic acids, alcohols, aldehydes, and various substituted derivatives.

Scientific Research Applications:

- Chemistry It is used as an intermediate in synthesizing complex organic molecules.

- Biology It is used to study enzyme-catalyzed reactions and metabolic pathways.

- Medicine It is investigated for potential therapeutic properties and as a precursor for drug development.

- Industry It is utilized in producing polymers, biofuels, and other industrial chemicals.

The mechanism of action of this compound involves interaction with various molecular targets; it can act as an electrophile, reacting with nucleophiles in biological systems, which can lead to forming covalent bonds with proteins, enzymes, and other biomolecules, thus affecting their function and activity.

Comparison with Similar Compounds:

- 5-(2-Chlorophenyl)furan-2-carboxylic acid This compound has a similar structure but with a carboxylic acid group instead of a carbonyl chloride.

- 5-(2-Chlorophenyl)furan-2-carbohydrazide This contains a carbohydrazide group instead of a carbonyl chloride.

This compound's uniqueness stems from its reactivity and versatility in chemical reactions, with the ability to form stable intermediates and products, making it valuable in synthetic chemistry and industrial applications.

作用机制

The mechanism of action of 5-(2-Chlorophenyl)furan-2-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby affecting their function and activity .

相似化合物的比较

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 5-(2-chlorophenyl)furan-2-carbonyl chloride with structurally related furan-2-carbonyl chloride derivatives, highlighting differences in substituents, synthesis methods, yields, and applications:

Reactivity and Functional Group Influence

- Electron-Withdrawing Substituents: Compounds with electron-withdrawing groups (e.g., nitro in 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride or multiple chlorines in 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride ) exhibit enhanced electrophilicity at the acyl chloride group, accelerating reactions with nucleophiles.

- Phenoxy vs.

- Hydroxyl Substituents : The 3-hydroxyphenyl group in 5-(3-hydroxyphenyl)furan-2-carbonyl chloride allows for additional derivatization (e.g., glycosylation or esterification), expanding its utility in drug design.

Physicochemical Properties

- Lipophilicity : The 2-chlorophenyl group enhances lipophilicity compared to the hydroxyphenyl variant, influencing bioavailability in biological systems .

- Stability : Dichlorophenyl derivatives (e.g., 5-(2,4-dichlorophenyl)furan-2-carbonyl chloride ) may exhibit greater stability under acidic conditions due to electron-withdrawing effects.

生物活性

5-(2-Chlorophenyl)furan-2-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a furan ring substituted with a chlorophenyl group and an acyl chloride functional group.

Synthesis Methods

The synthesis typically involves the reaction of furan-2-carboxylic acid derivatives with thionyl chloride or oxalyl chloride to yield the corresponding acyl chlorides. The process can be summarized as follows:

- Starting Material : Furan-2-carboxylic acid.

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

- Reaction Conditions : Reflux under inert atmosphere.

- Product : this compound.

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives containing similar structures have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 24.79 |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 3.77 |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | HepG2 | 6.51 |

These results indicate that structural modifications can enhance anticancer potency, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .

The mechanism of action for compounds like this compound often involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it may interact with DNA topoisomerases, leading to DNA damage and apoptosis in cancer cells .

Case Studies

A notable study evaluated a series of chlorophenyl-furan derivatives for their cytotoxic effects against various cancer cell lines. The findings indicated that the introduction of electron-withdrawing groups significantly improved the compounds' potency against MCF-7 cells .

Another investigation focused on the SAR of related thiadiazole derivatives, revealing that specific substitutions could lead to enhanced biological activity against liver cancer cells .

常见问题

Q. What are the optimal synthetic routes for preparing 5-(2-chlorophenyl)furan-2-carbonyl chloride?

The compound can be synthesized via chlorination of its carboxylic acid precursor using reagents like oxalyl chloride or thionyl chloride. For example, 5-(3-hydroxyphenyl)furan-2-carbonyl chloride was synthesized by refluxing the carboxylic acid derivative with oxalyl chloride for 48 hours, followed by purification via co-evaporation with benzene . While direct methods for the 2-chlorophenyl derivative are not explicitly detailed in the literature, analogous protocols involving t-BuOCl-driven chlorination of biomass-derived furans (e.g., CMF to 5-(chloromethyl)furan-2-carbonyl chloride at 50°C for 24 hours) suggest scalable, high-yield pathways (85%) .

Q. How is this compound characterized analytically?

Standard characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the furan and chlorophenyl groups.

- FT-IR to identify carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns, as demonstrated for structurally similar furan carbonyl chlorides .

Q. Is intermediate isolation necessary during synthesis?

Acid chlorides like this compound are typically reactive intermediates and often proceed directly to downstream reactions (e.g., nucleophilic acyl substitutions). For example, t-BuOCl-mediated synthesis of 5-(chloromethyl)furan-2-carbonyl chloride does not require intermediate isolation .

Advanced Research Questions

Q. What reaction mechanisms explain the chlorination of furan carboxylic acids to acyl chlorides?

Chlorination mechanisms involve nucleophilic acyl substitution, where oxalyl chloride acts as a chlorinating agent via intermediate mixed anhydride formation. The reaction is driven by the release of HCl and CO/CO₂ gases. Computational studies could further elucidate the electronic effects of the 2-chlorophenyl substituent on reaction kinetics .

Q. How do structural modifications (e.g., chlorophenyl vs. methyl groups) affect reactivity?

The electron-withdrawing 2-chlorophenyl group enhances electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles like amines or alcohols. Comparative studies with 5-(chloromethyl)furan-2-carbonyl chloride show that aryl substituents stabilize the intermediate more effectively than alkyl groups, improving yield in subsequent esterification or amidation .

Q. Are there contradictions in reported synthetic yields or conditions?

Discrepancies exist in reaction efficiency:

- t-BuOCl-mediated chlorination achieves 85% yield under mild conditions , whereas oxalyl chloride methods for similar compounds require prolonged reflux (48 hours) with moderate yields .

- Contradictions may arise from differences in steric hindrance (2-chlorophenyl vs. smaller substituents) or solvent polarity .

Q. What applications exist for this compound in polymer or materials science?

As a bifunctional monomer, it can polymerize via Friedel-Crafts alkylation or form polyesters/amides. Analogous furan carbonyl chlorides are precursors for biomass-derived polymers (e.g., FDCA-based polyesters), highlighting potential in sustainable materials .

Q. How do alternative chlorinating agents (e.g., PCl₅ vs. oxalyl chloride) compare?

- Oxalyl chloride : Preferred for moisture-sensitive reactions; generates gaseous byproducts, simplifying purification.

- t-BuOCl : Offers regioselectivity in chlorination, as shown in biomass-derived furan systems .

- Thionyl chloride : Faster but requires stringent anhydrous conditions .

Q. What stability and safety precautions are critical for handling?

Q. What computational tools can predict reactivity or degradation pathways?

Density Functional Theory (DFT) simulations can model electrophilic aromatic substitution or hydrolysis mechanisms. Exact mass data (e.g., C₁₁H₆Cl₂O₂, 289.96 g/mol) from HRMS aligns with computational predictions for fragmentation .

Methodological Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。